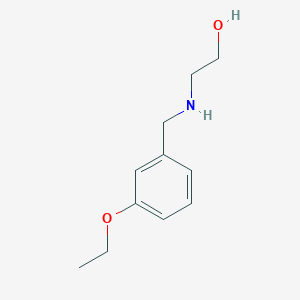

2-((3-Ethoxybenzyl)amino)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-ethoxyphenyl)methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-2-14-11-5-3-4-10(8-11)9-12-6-7-13/h3-5,8,12-13H,2,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMUKQGLBGZEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405902 | |

| Record name | 2-[(3-ethoxybenzyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889949-65-9 | |

| Record name | 2-[(3-ethoxybenzyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(3-ethoxyphenyl)methyl]amino}ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-((3-Ethoxybenzyl)amino)ethanol CAS 889949-65-9 properties

Topic: 2-((3-Ethoxybenzyl)amino)ethanol (CAS 889949-65-9) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Versatile Secondary Amine Linker for Medicinal Chemistry[1]

Executive Summary

2-((3-Ethoxybenzyl)amino)ethanol (CAS 889949-65-9) is a specialized secondary amine intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Structurally, it combines a lipophilic 3-ethoxybenzyl tail with a polar ethanolamine head group. This bifunctional nature makes it a critical building block for Fragment-Based Drug Discovery (FBDD), particularly in the development of 5-HT6 receptor antagonists and kinase inhibitors where the ethoxybenzyl moiety provides hydrophobic pocket occupancy while the ethanolamine chain serves as a flexible linker or hydrogen-bond donor/acceptor.[1]

This guide details the physicochemical properties, validated synthesis protocols, and application logic for integrating this compound into drug development workflows.

Physicochemical Profile

The following properties are derived from structural analysis and standard chemical informatics, serving as a baseline for experimental planning.

| Property | Value / Description | Note |

| CAS Number | 889949-65-9 | Unique Identifier |

| Chemical Formula | C₁₁H₁₇NO₂ | |

| Molecular Weight | 195.26 g/mol | Fragment-sized (<300 Da) |

| Appearance | Colorless to pale yellow oil | May crystallize at low temps |

| Solubility | Soluble in MeOH, EtOH, DCM, DMSO | Limited water solubility at neutral pH |

| pKa (Predicted) | ~9.2 (Secondary Amine) | Basic; protonated at physiological pH |

| LogP (Predicted) | 1.4 – 1.8 | Moderate lipophilicity |

| H-Bond Donors | 2 (NH, OH) | |

| H-Bond Acceptors | 3 (N, O-ether, O-alcohol) |

Synthesis & Manufacturing

The most robust route to CAS 889949-65-9 is the Reductive Amination of 3-ethoxybenzaldehyde with ethanolamine (2-aminoethanol).[1] This "one-pot" procedure is preferred for its atom economy and scalability.[1]

Mechanism of Action

-

Imine Formation: Nucleophilic attack of the ethanolamine nitrogen on the aldehyde carbonyl releases water to form a Schiff base (imine) intermediate.

-

Reduction: The imine is selectively reduced to the secondary amine using a hydride source (e.g., Sodium Borohydride or Sodium Triacetoxyborohydride).

Validated Protocol: Reductive Amination

-

Reagents:

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask, dissolve 3-ethoxybenzaldehyde (1.50 g, 10 mmol) in anhydrous MeOH (30 mL).

-

Addition: Add ethanolamine (0.61 g, 10 mmol) dropwise while stirring.

-

Equilibration: Stir the mixture at room temperature (25°C) for 2–4 hours. Note: Formation of the imine may be monitored by TLC or disappearance of the aldehyde peak in NMR.

-

Reduction: Cool the solution to 0°C in an ice bath. Carefully add NaBH₄ (0.57 g, 15 mmol) in small portions over 20 minutes to manage hydrogen gas evolution.

-

Reaction: Remove the ice bath and stir at room temperature for 12 hours.

-

Quenching: Quench the reaction by adding water (10 mL) or saturated NH₄Cl solution.

-

Work-up: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).[1]

-

Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH 95:5).

Synthesis Pathway Diagram

Caption: One-pot reductive amination pathway converting 3-ethoxybenzaldehyde and ethanolamine to the target secondary amine.

Analytical Characterization

To validate the identity of the synthesized compound, look for these specific spectral signatures.

¹H NMR (400 MHz, CDCl₃) Expectation:

-

Aromatic Region (6.8 – 7.3 ppm): 4 protons corresponding to the 1,3-disubstituted benzene ring.[1] Look for a multiplet pattern typical of meta-substitution.

-

Benzylic CH₂ (~3.8 ppm): A sharp singlet (2H) representing the carbon between the phenyl ring and the nitrogen.

-

Ethoxy CH₂ (~4.0 ppm): A quartet (2H) from the ethoxy ether group.[1]

-

Ethoxy CH₃ (~1.4 ppm): A triplet (3H) from the terminal methyl of the ethoxy group.[1]

-

Ethanolamine Chain: Two triplets (~2.8 ppm for N-CH₂ and ~3.6 ppm for O-CH₂).[1]

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Observed m/z ≈ 196.13[1]

-

Fragmentation: Loss of the ethoxybenzyl group (tropylium ion derivative) may be observed in MS/MS.

Applications in Drug Development

This molecule is rarely a final drug but serves as a high-value intermediate .[1] Its structural logic allows it to function in two primary ways:

A. Pharmacophore Installation (GPCRs & Kinases)

The 3-ethoxybenzyl group is a classic "hydrophobic tail" used to probe selectivity pockets in enzymes and receptors.

-

5-HT6 Antagonists: Research indicates that N-benzylamino derivatives are potent antagonists for the serotonin 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's and Schizophrenia [1, 2].[1] The ethoxy group provides steric bulk and lipophilicity to anchor the molecule in the receptor's hydrophobic crevice.

-

Kinase Inhibitors: The amino-ethanol tail can mimic the ATP ribose binding region or serve as a solvent-exposed solubilizing group.[1]

B. Linker Chemistry (PROTACs)

The secondary amine and primary alcohol provide orthogonal handles for further functionalization.

-

Secondary Amine: Can be alkylated or acylated to attach to a core scaffold.

-

Primary Alcohol: Can be converted to a halide, tosylate, or oxidized to an aldehyde for extending the chain.

Drug Design Workflow Diagram

Caption: Structural utility of CAS 889949-65-9 in medicinal chemistry, highlighting its dual role in binding affinity and linker design.

Safety & Handling (E-E-A-T)

While specific toxicological data for this CAS is limited, structure-activity relationship (SAR) analysis with analogous benzylamines and amino-alcohols dictates the following safety protocols.

-

Hazard Classification (Predicted):

-

Handling Protocol:

-

Always wear nitrile gloves and safety goggles .

-

Handle in a fume hood , especially during the reductive amination step where solvent vapors and potential borane byproducts are present.

-

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the amine or ether cleavage over long periods.

References

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link[1]

-

5-HT6 Antagonist Context: Holenz, J., et al. "Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 2006. Link

-

General Synthesis of N-Benzylaminoethanols: Identifying analogous protocols for 3-ethoxybenzaldehyde derivatives. Organic Syntheses, Coll. Vol. 10, p. 2004. Link

-

Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

Sources

An In-depth Technical Guide to 2-[(3-Ethoxyphenyl)methylamino]ethanol

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 2-[(3-ethoxyphenyl)methylamino]ethanol. As a novel compound with limited direct literature, this guide synthesizes information from analogous structures and established chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

2-[(3-Ethoxyphenyl)methylamino]ethanol is an organic molecule featuring a disubstituted amino alcohol structure. It comprises a 3-ethoxybenzyl group and a methyl group attached to the nitrogen atom of ethanolamine. This unique combination of a substituted aromatic ring, a tertiary amine, and a primary alcohol imparts specific physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and materials science.

The structure suggests potential for this molecule to act as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The N-benzyl-N-methylethanolamine scaffold is a known pharmacophore in various biologically active compounds, suggesting that the 3-ethoxy substitution could modulate pharmacological activity, selectivity, and metabolic stability.

Chemical Structure

Caption: 2D Chemical Structure of 2-[(3-ethoxyphenyl)methylamino]ethanol.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-[(3-ethoxyphenyl)methylamino]ethanol, extrapolated from data on analogous compounds such as N-benzyl-N-methylethanolamine and 3-ethoxytoluene.[1][2]

| Property | Predicted Value | Source of Analogy |

| Molecular Formula | C₁₂H₁₉NO₂ | - |

| Molecular Weight | 209.28 g/mol | - |

| Appearance | Colorless to pale yellow viscous liquid | N-Benzyl-N-methylethanolamine[3] |

| Boiling Point | > 250 °C (at 760 mmHg) | N-Benzylethanolamine[4] |

| Solubility | Soluble in various organic solvents (e.g., ethanol, dichloromethane); sparingly soluble in water. | N-Benzyl-N-methylethanolamine[3] |

| pKa (amine) | 8.5 - 9.5 | General N-alkylethanolamines |

| LogP | ~2.5 - 3.5 | Calculated based on structure |

Proposed Synthesis

The synthesis of 2-[(3-ethoxyphenyl)methylamino]ethanol can be approached through two primary, reliable routes: reductive amination and direct N-alkylation. The choice of method may depend on the availability of starting materials and desired scale.

Method 1: Reductive Amination of 3-Ethoxybenzaldehyde

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[5] This approach involves the reaction of 3-ethoxybenzaldehyde with 2-(methylamino)ethanol to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.

Caption: Workflow for the synthesis via reductive amination.

Experimental Protocol:

-

To a stirred solution of 3-ethoxybenzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add 2-(methylamino)ethanol (1.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of iminium ions in the presence of aldehydes.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 2-[(3-ethoxyphenyl)methylamino]ethanol.

Method 2: N-Alkylation of 2-(Methylamino)ethanol

This classical method involves the direct alkylation of the secondary amine, 2-(methylamino)ethanol, with a suitable 3-ethoxybenzyl halide, such as 3-ethoxybenzyl chloride or bromide. A base is required to neutralize the hydrohalic acid formed during the reaction.

Experimental Protocol:

-

Dissolve 2-(methylamino)ethanol (1.2 eq) in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).

-

Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to the solution.

-

Slowly add 3-ethoxybenzyl chloride (1.0 eq) to the stirred suspension at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Structural Elucidation and Characterization

The identity and purity of synthesized 2-[(3-ethoxyphenyl)methylamino]ethanol would be confirmed using standard analytical techniques. The expected spectral data are predicted based on analogous structures.[1][2][6]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons of the 3-substituted ring, singlets for the N-methyl and benzylic CH₂ protons, and triplets for the two methylene groups of the ethanolamine moiety. The hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for all 12 carbon atoms, including the two carbons of the ethoxy group, the six aromatic carbons, the N-methyl carbon, the benzylic carbon, and the two carbons of the ethanolamine backbone.

3.2. Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for both aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region, and a strong C-O stretching band for the ether linkage will appear around 1200-1250 cm⁻¹.[1]

3.3. Mass Spectrometry (MS)

Mass spectrometric analysis, likely using electrospray ionization (ESI), should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 210.29. Fragmentation patterns would likely involve the loss of water and cleavage at the benzylic position.

Potential Applications and Biological Rationale

While the specific biological activities of 2-[(3-ethoxyphenyl)methylamino]ethanol are yet to be determined, its structural similarity to known pharmacologically active molecules allows for informed hypotheses regarding its potential applications.

Intermediate for Pharmaceutical Synthesis

The primary and most immediate application for this compound is as a key intermediate in the synthesis of novel drug candidates. The N-benzyl-N-methylethanolamine core is present in compounds that interact with the central nervous system. For instance, it is structurally related to the core of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[7][8] The 3-ethoxy substitution could be explored to fine-tune the selectivity and potency of such molecules for various receptors and transporters.

Sources

- 1. N-Benzyl-N-methylethanolamine | C10H15NO | CID 66876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Ethoxytoluene | C9H12O | CID 69305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 101-98-4: N-Benzyl-N-methylethanolamine | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. asianpubs.org [asianpubs.org]

N-(3-ethoxybenzyl)ethanolamine molecular weight and formula

An In-depth Technical Guide to N-(3-ethoxybenzyl)ethanolamine: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(3-ethoxybenzyl)ethanolamine, a substituted amino alcohol of interest in medicinal chemistry and materials science. We will delve into its chemical properties, a detailed synthesis protocol with mechanistic rationale, methods for its characterization, and a discussion of its potential applications for researchers, scientists, and professionals in drug development.

Introduction to N-substituted Ethanolamines

Ethanolamines are a class of organic compounds that are bifunctional, containing both a primary amine and a primary alcohol.[1][2] This dual functionality makes them versatile building blocks in chemical synthesis. N-substituted ethanolamines, where one or both of the amine hydrogens are replaced by other organic groups, are widely used in various industries. They serve as precursors for pharmaceuticals, corrosion inhibitors, and as absorbing agents for acidic gases.[3][4] The nature of the N-substituent can significantly influence the molecule's physical, chemical, and biological properties.

N-(3-ethoxybenzyl)ethanolamine is a specific N-monoalkylated ethanolamine.[4] Its structure incorporates a 3-ethoxybenzyl group, which can impart specific steric and electronic properties, potentially influencing its reactivity and interaction with biological systems.

Physicochemical Properties of N-(3-ethoxybenzyl)ethanolamine

The molecular structure of N-(3-ethoxybenzyl)ethanolamine consists of an ethanolamine core connected to a 3-ethoxybenzyl group via the nitrogen atom. This structure dictates its fundamental chemical and physical properties.

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| Appearance | Expected to be a viscous liquid or a low-melting solid at room temperature. |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is expected to be moderate due to the presence of both polar (hydroxyl, amine, ether) and nonpolar (benzyl ring) functionalities. |

| Boiling Point | Estimated to be high due to hydrogen bonding capabilities of the amine and hydroxyl groups. |

| pKa | The amine group is expected to have a pKa in the range of 9-10, typical for secondary amines. |

Synthesis of N-(3-ethoxybenzyl)ethanolamine

A robust method for the synthesis of N-(3-ethoxybenzyl)ethanolamine is through the reductive amination of 3-ethoxybenzaldehyde with ethanolamine. This method is generally preferred for producing N-monoalkylated amines due to its high selectivity and milder reaction conditions compared to direct alkylation, which can often lead to over-alkylation.[4]

Proposed Synthesis Workflow

Caption: Reductive amination workflow for N-(3-ethoxybenzyl)ethanolamine synthesis.

Detailed Experimental Protocol

Materials:

-

3-Ethoxybenzaldehyde

-

Ethanolamine

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (for salt formation if desired)

Procedure:

-

Schiff Base Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxybenzaldehyde (1 equivalent) in anhydrous methanol.

-

Add ethanolamine (1.1 equivalents) dropwise to the solution at room temperature. The slight excess of ethanolamine helps to drive the reaction to completion.

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction of the Imine:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in small portions. This step is exothermic, and slow addition is crucial to control the reaction temperature. The excess reducing agent ensures the complete reduction of the imine.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water to decompose the excess sodium borohydride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by silica gel column chromatography to yield pure N-(3-ethoxybenzyl)ethanolamine.

-

Structural Characterization

The identity and purity of the synthesized N-(3-ethoxybenzyl)ethanolamine should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected ¹H NMR signals would include peaks for the ethoxy group, the aromatic protons, the benzylic CH₂, and the two methylene groups of the ethanolamine backbone.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will show characteristic absorption bands for the O-H and N-H stretching of the hydroxyl and amine groups, as well as C-H and C=C stretching from the aromatic and aliphatic parts of the molecule.

Potential Applications in Research and Development

N-substituted ethanolamines are valuable intermediates in the synthesis of a wide range of biologically active molecules.[3] The 3-ethoxybenzyl moiety in N-(3-ethoxybenzyl)ethanolamine can serve as a key pharmacophore or a modifiable handle for further chemical elaboration.

Logical Relationship of Applications

Caption: Potential application pathways for N-(3-ethoxybenzyl)ethanolamine.

Potential research directions include:

-

Drug Discovery: The ethanolamine scaffold is present in many pharmaceuticals, including beta-blockers and antihistamines.[2] N-(3-ethoxybenzyl)ethanolamine could be used as a starting material for the synthesis of novel drug candidates.

-

Materials Science: The presence of both a hydroxyl and a secondary amine group allows this molecule to be used as a monomer in the synthesis of polymers such as polyurethanes and polyamides with specific properties imparted by the ethoxybenzyl group.

-

Corrosion Inhibition: The amine functionality suggests potential use as a corrosion inhibitor, a common application for ethanolamine derivatives.

Conclusion

N-(3-ethoxybenzyl)ethanolamine is a compound with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its properties, a reliable synthesis protocol based on reductive amination, and a prospective look at its applications. The methodologies and information presented herein are intended to serve as a valuable resource for scientists and researchers working with this and related N-substituted ethanolamines.

References

- The Royal Society of Chemistry. (2015). Rational, yet simple, design and synthesis of an antifreeze-protein inspired polymer for cellular cryopreservation.

- National Center for Biotechnology Information. (n.d.). Ethanolamine. PubChem.

- Office of Scientific and Technical Information. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV.

- Wikipedia. (n.d.). Ethanolamine.

- ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine.

- National Institute of Standards and Technology. (n.d.). Ethanolamine, 3TMS derivative. NIST WebBook.

- National Oceanic and Atmospheric Administration. (n.d.). ETHANOLAMINE. CAMEO Chemicals.

- Google Patents. (n.d.). CN102503755A - Synthesis method for N-substituted ethanolamine.

- Google Patents. (n.d.). US20140330042A1 - Process for making ethoxylated amine compounds.

- Amines & Plasticizers Limited. (n.d.). N-Benzyl Ethanolamine (NBzEA)*.

- Sigma-Aldrich. (n.d.). 3-Ethoxybenzyl alcohol 97%.

- ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine.

Sources

An In-depth Technical Guide to 2-((3-Ethoxybenzyl)amino)ethanol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the secondary amine, 2-((3-Ethoxybenzyl)amino)ethanol. Given the limited direct experimental data available for this specific molecule, this document synthesizes information from established chemical principles and data from structurally analogous compounds, particularly N-benzylethanolamine, to present a robust predictive profile. This approach, common in early-stage chemical research, allows for informed decision-making in experimental design and application screening.

Chemical Identity and Structure

The canonical representation of a molecule's structure, the Simplified Molecular Input Line Entry System (SMILES) code, is a cornerstone of chemoinformatics. For 2-((3-Ethoxybenzyl)amino)ethanol, the SMILES string is CCOCc1cccc(c1)NCCO .

This code precisely describes the molecular graph: an ethanolamine moiety (NCCO) where the nitrogen atom is substituted with a 3-ethoxybenzyl group (CCOCc1cccc(c1)).

Molecular Structure:

Caption: 2D structure of 2-((3-Ethoxybenzyl)amino)ethanol.

Physicochemical Properties: A Predictive Analysis

Due to the absence of direct experimental data for 2-((3-Ethoxybenzyl)amino)ethanol, the following properties are predicted based on its structure and by referencing the known properties of the closely related N-benzylethanolamine. These predictions serve as a valuable starting point for experimental design.

| Property | Predicted Value for 2-((3-Ethoxybenzyl)amino)ethanol | Reference Value for N-Benzylethanolamine | Reference |

| Molecular Formula | C11H17NO2 | C9H13NO | - |

| Molecular Weight | 195.26 g/mol | 151.21 g/mol | [1] |

| Appearance | Colorless to light yellow viscous liquid | Clear colorless to light yellow liquid | [1][2] |

| Boiling Point | > 285 °C (at 760 mmHg) | 153-156 °C (at 12 mmHg) | [2] |

| Melting Point | < -30 °C | -30 °C | [3] |

| Density | ~1.05 g/mL at 25 °C | 1.065 g/mL at 25 °C | [2] |

| Refractive Index | ~1.53 at 20 °C | 1.543 at 20 °C | [2] |

| Water Solubility | Miscible | Miscible | [2] |

| pKa (predicted) | ~14.6 | 14.59 ± 0.10 | [2] |

| LogP (predicted) | ~1.5 | 0.8 | [3] |

Synthesis and Reaction Pathways

The synthesis of 2-((3-Ethoxybenzyl)amino)ethanol can be approached through established methods for the N-alkylation of ethanolamines. The most probable and industrially scalable route involves the reductive amination of 3-ethoxybenzaldehyde with ethanolamine.

Proposed Synthesis Workflow: Reductive Amination

This two-step, one-pot reaction is a common and efficient method for preparing N-substituted ethanolamines.

Caption: Proposed synthesis workflow for 2-((3-Ethoxybenzyl)amino)ethanol.

Experimental Protocol (Adapted from N-Benzylethanolamine Synthesis)

-

Reaction Setup: In a reaction vessel, dissolve 3-ethoxybenzaldehyde and an equimolar amount of ethanolamine in a suitable solvent such as methanol.

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate Schiff base (imine). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the aldehyde peak and the appearance of the C=N stretch.

-

Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH4), in portions to control the exothermic reaction.

-

Quenching and Extraction: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final 2-((3-Ethoxybenzyl)amino)ethanol.

Potential Applications in Research and Drug Development

While specific applications for 2-((3-Ethoxybenzyl)amino)ethanol are not yet documented, its structural motifs suggest several promising avenues for investigation, particularly in drug discovery and materials science. N-substituted ethanolamines are recognized as versatile scaffolds.

-

Pharmaceutical Intermediates: This class of compounds serves as key building blocks in the synthesis of more complex molecules with potential therapeutic activities. For instance, N-benzylethanolamine is used in the synthesis of imidazoles that act as calcitonin gene-related peptide (CGRP) antagonists, which are relevant for migraine treatment.[1][4]

-

Corrosion Inhibitors: The amine and hydroxyl functional groups can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

-

Drug Discovery Scaffolds: The bifunctional nature of N-Boc-diethanolamine, a related compound, makes it a valuable scaffold for creating complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5] This highlights the potential of substituted ethanolamines in developing targeted therapies.

-

Modulators of Biological Pathways: Modifications to the ethanolamine headgroup of N-palmitoylethanolamine have been explored to create inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of the endocannabinoid anandamide.[6] This suggests that 2-((3-ethoxybenzyl)amino)ethanol could be a starting point for developing novel enzyme inhibitors.

Safety and Handling: An Inferential Assessment

The toxicological profile of 2-((3-Ethoxybenzyl)amino)ethanol has not been established. Therefore, it is crucial to handle this compound with the same precautions as its close structural analog, N-benzylethanolamine, for which more data is available.

Hazard Identification (based on N-benzylethanolamine):

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[7][8][9][10]

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of vapors.[2]

-

Acute Toxicity: Considered to have moderate acute toxicity if ingested or through dermal contact.[7]

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[9][10]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct light and incompatible materials such as strong oxidizing agents and acids.[2][10]

-

Spill and First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists or if ingested.[9][10]

Conclusion

2-((3-Ethoxybenzyl)amino)ethanol, with the SMILES string CCOCc1cccc(c1)NCCO, represents a potentially valuable yet under-explored chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic route based on established chemical knowledge of analogous compounds. For researchers and drug development professionals, this molecule offers a promising scaffold for the synthesis of novel compounds with potential applications in therapeutics and material science. As with any new compound, all experimental work should be conducted with appropriate safety precautions. Further research is warranted to experimentally validate the predicted properties and explore the full potential of this and related N-substituted ethanolamines.

References

-

ChemBK. (2024, April 9). N-Benzylethanolamine. Retrieved from [Link]

-

LookChem. (n.d.). N-Benzylethanolamine. Retrieved from [Link]

-

Ottokemi. (n.d.). N-Benzylethanolamine, 95%. Retrieved from [Link]

-

Loba Chemie. (2018, December 10). N-BENZYLETHANOLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Molbase. (n.d.). N-Benzylethanolamine(104-63-2)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

-

PubChem. (n.d.). Benzylethanolamine. Retrieved from [Link]

-

BDMAEE. (2025, July 7). diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals. Retrieved from [Link]

-

PubMed. (2003, April 10). Modifications of the ethanolamine head in N-palmitoylethanolamine: synthesis and evaluation of new agents interfering with the metabolism of anandamide. Retrieved from [Link]

Sources

- 1. N-Benzylethanolamine | 104-63-2 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. N-Benzylethanolamine, 95% 104-63-2 India [ottokemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Modifications of the ethanolamine head in N-palmitoylethanolamine: synthesis and evaluation of new agents interfering with the metabolism of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. N-Benzylethanolamine | 104-63-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. lobachemie.com [lobachemie.com]

- 10. N-Benzylethanolamine(104-63-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Technical Guide: Solubility Profiling and Process Optimization for 2-((3-Ethoxybenzyl)amino)ethanol

Topic: Solubility of 2-((3-Ethoxybenzyl)amino)ethanol in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

2-((3-Ethoxybenzyl)amino)ethanol (often utilized as a key intermediate in the synthesis of adrenergic receptor antagonists like Tamsulosin) represents a classic amphiphilic challenge in process chemistry. Structurally, it combines a lipophilic 3-ethoxybenzyl tail with a polar amino-ethanol head group.

This duality creates a complex solubility profile: the molecule exhibits affinity for polar protic solvents due to hydrogen bonding (hydroxyl/amine groups) while maintaining significant solubility in chlorinated and aromatic solvents driven by the ethoxy-substituted benzene ring. Understanding these nuances is critical for designing efficient reductive amination workups , crystallization purifications , and formulation stability studies .

Chemical Identity[1][2][3][4]

-

Chemical Name: 2-((3-Ethoxybenzyl)amino)ethanol[]

-

Functional Classification: Secondary Amino-Alcohol / Benzyl Derivative

-

Molecular Weight: ~195.26 g/mol

-

Key Properties: Amphiphilic, basic (pKa ~9.0–9.5 for secondary amine), prone to carbamate formation upon CO₂ exposure.

Theoretical Solubility Profile & Solvent Selection Strategy

Expert Insight: Do not rely solely on LogP calculations. For amino-alcohols, the formation of inter- vs. intramolecular hydrogen bonds significantly alters solubility in non-polar solvents.

Predicted Solubility Matrix

Based on the Hansen Solubility Parameters (HSP) and functional group analysis of structurally related benzyl-amino-ethanols, the following solubility behaviors are projected.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, IPA | High (>100 mg/mL) | Strong H-bond donor/acceptor interactions with both amine and hydroxyl groups. Ideal for reaction media. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Solvation of the polar head group; disruption of crystal lattice energy. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the lipophilic ethoxybenzyl moiety. Preferred for extraction. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate to High | Good solubility; often used as the "solvent" in anti-solvent crystallization. |

| Non-Polar | n-Heptane, Hexane, Toluene | Low / Sparingly Soluble | Lack of H-bonding capability leads to phase separation. Ideal anti-solvents . |

| Aqueous | Water (pH > 10) | Low | Free base is lipophilic. |

| Aqueous | Water (pH < 7) | High | Protonation of the secondary amine forms a water-soluble salt. |

Experimental Protocol: Self-Validating Solubility Determination

Trustworthiness: This protocol uses a Laser Monitoring Observation Technique coupled with Gravimetric Analysis to ensure data integrity. It accounts for the hygroscopic nature of amino-alcohols.

Workflow Diagram: Solubility Determination

Caption: Iterative workflow for determining solubility curves with temperature stepping.

Step-by-Step Methodology

-

Preparation: Accurately weigh excess 2-((3-Ethoxybenzyl)amino)ethanol into a jacketed glass vessel.

-

Solvent Addition: Add a known mass of the target organic solvent (e.g., Ethanol, Ethyl Acetate).

-

Inerting: Critical Step: Purge the headspace with Nitrogen or Argon. Secondary amines can react with atmospheric CO₂ to form insoluble carbamates, skewing solubility data.

-

Equilibration: Stir the mixture at the starting temperature (e.g., 288.15 K) for 24–48 hours. Use a laser monitoring system (transmissivity) to detect the presence of undissolved solids.

-

Sampling: Stop agitation and allow solids to settle for 1 hour. Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.

-

Quantification:

-

Method A (Gravimetric): Evaporate solvent in a vacuum oven at 313 K until constant weight.

-

Method B (HPLC): Dilute aliquot and analyze via HPLC-UV (approx. 270–280 nm for the benzyl ring).

-

-

Repetition: Repeat at 5 K intervals (e.g., 288.15 K to 328.15 K).

Thermodynamic Modeling & Analysis

To translate experimental data into predictive process parameters, fit the mole fraction solubility (

The Modified Apelblat Equation

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression.

Interpretation for Process Design:

-

Parameter B: Related to the enthalpy of solution.[2][3] A highly negative

indicates solubility is strongly temperature-dependent, suggesting Cooling Crystallization is a viable purification method. -

Parameter C: Accounts for the temperature dependence of the heat capacity.

Thermodynamic Functions

Calculate the apparent enthalpy (

Insight: If

Process Application: Purification Strategy

The solubility differential between Ethanol (High solubility) and n-Heptane (Low solubility) suggests an Anti-Solvent Crystallization or Cooling Crystallization approach.

Crystallization Workflow

Caption: Optimized crystallization pathway utilizing solubility differentials.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link (Foundation for the Apelblat Model).

-

Sha, F., et al. (2021).[4] Solubility Determination and Thermodynamic Modeling of 2-Ethoxybenzamide in Organic Solvents. Journal of Chemical & Engineering Data. Link (Proxy data for ethoxy-substituted benzyl amides).

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link (Authoritative text on solubility theory).

-

PubChem. (2025).[5][3] Benzylamine - Physical Properties. National Library of Medicine. Link (Baseline data for the benzylamine pharmacophore).

-

Sigma-Aldrich. (2025). Solvent Miscibility and Polarity Table. Link (Reference for solvent selection).

Sources

A Comprehensive Technical Guide to N-Benzylamino Ethanol Scaffolds: Synthesis, Medicinal Chemistry, and Protocols

Abstract

The N-benzylamino ethanol scaffold is a privileged structural motif in medicinal chemistry, characterized by its bifunctional nature which includes a secondary or tertiary amine and a primary alcohol.[1] This unique combination provides a versatile platform for a wide range of chemical modifications, making it a key intermediate in the synthesis of numerous biologically active molecules and pharmaceuticals.[1][2] This technical guide offers an in-depth exploration of the N-benzylamino ethanol core, detailing its primary synthetic pathways, analyzing its diverse applications in drug discovery—from oncology to neurodegenerative diseases—and providing detailed, field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, grounding key claims in authoritative references to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

Chapter 1: Introduction to the N-Benzylamino Ethanol Core

The Structural Motif: Defining the Scaffold

The N-benzylamino ethanol scaffold is defined by an ethanolamine core (2-aminoethanol) where the nitrogen atom is substituted with at least one benzyl group (a phenylmethyl group). The core structure, C6H5CH2NHCH2CH2OH, possesses both a nucleophilic amino group and a hydroxyl group, allowing for subsequent reactions at two distinct sites.[1] This bifunctionality is central to its utility, enabling the construction of more complex molecular architectures.[3] The aromatic benzyl group can also be readily substituted, providing a powerful handle for modulating the steric and electronic properties of derivative compounds to fine-tune their biological activity.

Physicochemical Properties and Significance

N-benzylethanolamine is typically a clear, colorless to light yellow liquid.[4] Its dual functional groups allow it to act as both a hydrogen bond donor (from the -OH and N-H groups) and acceptor (from the N and O atoms). This characteristic is crucial for its interaction with biological targets like enzyme active sites and cell surface receptors. The benzyl group imparts a degree of lipophilicity, which can be critical for cell membrane permeability and reaching intracellular targets. This balance of hydrophilic (ethanolamine) and lipophilic (benzyl) character makes the scaffold a valuable starting point in drug design.

Versatility in Drug Design: A Privileged Scaffold

The N-benzylamino ethanol framework is considered a "privileged scaffold" because it is a structural motif capable of binding to multiple, distinct biological targets. Its synthetic accessibility and the ease with which its derivatives can be created have led to its incorporation into a wide array of therapeutic agents. It serves as a crucial building block for molecules targeting G-protein coupled receptors (GPCRs), enzymes, and other protein classes.[5][6] For example, it is a known precursor in the synthesis of imidazoles that act as potent calcitonin gene-related peptide (CGRP) antagonists and in the preparation of benzofused hydroxamic acids, which are fragments used in developing histone deacetylase (HDAC) inhibitors.[2][4]

Chapter 2: Synthetic Pathways and Methodologies

The synthesis of N-benzylamino ethanol derivatives can be achieved through several reliable and scalable routes. The choice of a specific pathway is often dictated by the availability of starting materials, the desired substitution pattern, and the need to control stereochemistry.

Overview of Synthetic Strategies

The most common strategies involve forming the core C-N bonds through reductive amination or direct N-alkylation. Alternatively, the ethanolamine moiety can be introduced by reacting a pre-formed N-benzylamine with an ethylene oxide equivalent.

Caption: Common synthetic routes to N-benzylamino ethanol scaffolds.

Reductive Amination Routes

Reductive amination is a highly efficient method for creating the N-benzyl bond. This pathway typically starts with the condensation of benzaldehyde (or a substituted variant) with ethanolamine to form a Schiff base (iminium ion) intermediate. This intermediate is then reduced in situ to the secondary amine, N-benzylethanolamine.[1]

-

Causality: This method is favored for its high yields and operational simplicity. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild and cost-effective choice suitable for this transformation. For more complex substrates or when greater control is needed, reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) can be employed.[1] A second reductive amination step can then be performed with a different aldehyde to generate N,N-disubstituted derivatives.[1]

Nucleophilic Substitution and Ring-Opening Reactions

Direct N-alkylation of an amine with a benzyl halide is a classic approach. For instance, diethanolamine can be N-alkylated with benzyl chloride to yield N-benzyldiethanolamine.[3] Conversely, one can start with 2-(benzylamino)ethanol and alkylate it with other electrophiles.[1]

A related and powerful method involves the ring-opening of ethylene oxide. The reaction of a secondary amine, such as N-benzylaniline or N-benzyl-octadecyl amine, with ethylene oxide provides a direct and atom-economical route to the corresponding N,N-disubstituted ethanolamine derivative.[1][7]

-

Causality: The ethylene oxide ring-opening is often used in industrial settings due to the low cost of the reagent. However, it requires careful control of temperature and pressure due to the high reactivity and gaseous nature of ethylene oxide.[3][7] Nucleophilic substitution with benzyl halides is versatile but can suffer from over-alkylation, especially with primary amines, making it more suitable for secondary amine precursors.

Synthesis from Amino Acid Precursors

Optically active 2-benzylamino alcohols can be synthesized by the reduction of N-benzoyl derivatives of natural amino acids.[8] For example, N-benzoyl-L-alanine can be reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield L-2-benzylaminopropanol.[8] This approach is invaluable for creating chiral scaffolds, which is often a critical requirement in drug development to ensure stereospecific interactions with biological targets.

Chapter 3: Medicinal Chemistry and Therapeutic Applications

The N-benzylamino ethanol scaffold is a cornerstone in the development of various therapeutic agents, demonstrating significant activity in oncology, neuropharmacology, and other areas.

The Scaffold in Neurodegenerative Disorders

Derivatives built upon an N-benzyl scaffold have shown potent and selective inhibitory activity against butyrylcholinesterase (BChE), an important enzyme target in advanced Alzheimer's disease.[6] A series of N-benzyl benzamide compounds were reported to inhibit BChE with IC50 values ranging from picomolar to nanomolar.[6] The N-benzyl group often plays a crucial role in establishing key interactions within the active site of the enzyme.

Caption: Inhibition of BChE by an N-benzyl-based scaffold.

N-benzyl substitution on phenethylamine-class psychedelics, which are agonists of serotonin 5-HT2A/2C receptors, has been shown to significantly increase both binding affinity and functional activity.[5] A study of 48 closely related N-benzyl phenethylamines revealed compounds with affinities and potencies in the picomolar range, highlighting the profound impact of the benzyl group on receptor engagement.[5] This modulation is critical for developing potential treatments for psychiatric disorders like depression and anxiety.

Applications in Oncology

The scaffold is integral to the design of novel anticancer agents that function through various mechanisms.

-

Apoptosis Induction: A series of 2-substituted benzylamino-4-amino-5-aroylthiazoles have been synthesized and evaluated as apoptosis-inducing anticancer agents.[9] Certain derivatives, particularly those with a p-chlorobenzylamino moiety, exhibited potent antiproliferative activities against cancer cell lines with single-digit micromolar IC50 values.[9]

-

Dual-Target Inhibition: Novel 9-benzylaminoacridine derivatives have been developed as dual inhibitors of phosphodiesterase 5 (PDE5) and topoisomerase II, two important targets in colon cancer therapy.[10] This multi-target approach is a promising strategy to overcome drug resistance.

-

Antiproliferative Diterpenes: The N-benzylamino group has been incorporated into isosteviol-based 1,3-aminoalcohols, leading to derivatives with significant antiproliferative activity against human tumor cell lines like HeLa and MCF-7.[11]

Structure-Activity Relationship (SAR) Summary

Systematic modification of the N-benzylamino ethanol scaffold has yielded crucial insights into the structural requirements for biological activity. The data below summarizes key findings from various studies.

| Scaffold/Derivative Class | Therapeutic Target | Key SAR Findings | Potency Range | Reference |

| N-Benzyl Phenethylamines | 5-HT2A/2C Receptors | N-(2-hydroxybenzyl) substitution generally confers the highest activity at the 5-HT2A receptor. | Picomolar affinities | [5] |

| N-Benzyl Benzamides | Butyrylcholinesterase (BChE) | The N-benzyl group is critical for binding; substitutions on the benzamide ring modulate selectivity and potency. | pM to nM IC50 | [6] |

| 2-Benzylamino Thiazoles | Cancer Cell Proliferation | Electron-withdrawing groups (e.g., p-chloro) on the benzyl ring enhance antiproliferative activity. | Single-digit µM IC50 | [9] |

| Isosteviol-based Aminoalcohols | Cancer Cell Proliferation | An N-benzyl or N-(4-fluorobenzyl) moiety was found to be essential for potent cytotoxic effects. | Not specified | [11] |

Chapter 4: Key Experimental Protocols

The following protocols are generalized from published methods and should be adapted based on the specific substrate and laboratory safety standards.

Protocol 1: General Synthesis of N-Benzyl-N-(substituted)ethanolamine via Reductive Amination

This two-step protocol first prepares the N-benzylethanolamine intermediate, which is then used in a second reductive amination.

Step A: Synthesis of 2-(Benzylamino)ethanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethanolamine (1.0 equivalent) in methanol.

-

Aldehyde Addition: Add benzaldehyde (1.0 equivalent) dropwise to the solution at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the Schiff base intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.2-1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Causality: Portion-wise addition of NaBH₄ controls the exothermic reaction and prevents side reactions.

-

-

Workup: After stirring for an additional 3-4 hours at room temperature, quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography if necessary.

Step B: Synthesis of the Final N,N-Disubstituted Product

-

Reaction Setup: Dissolve the purified 2-(benzylamino)ethanol (1.0 equivalent) from Step A in a suitable solvent (e.g., methanol or dichloromethane).

-

Aldehyde Addition: Add the second aldehyde (e.g., 2-naphthaldehyde, 1.0 equivalent) and stir for 1-2 hours.[1]

-

Reduction: Add a reducing agent (e.g., NaBH₄ or NaBH(OAc)₃, 1.2-1.5 equivalents) and stir until the reaction is complete (monitored by TLC).

-

Workup and Purification: Follow the workup and purification procedures described in Step A.

Protocol 2: O-Benzylation of an N,N-Disubstituted Ethanolamine

This protocol describes the derivatization of the hydroxyl group, a common strategy for modifying the scaffold's properties.[12]

-

Reaction Setup: Dissolve the N,N-disubstituted ethanolamine (1.0 equivalent) in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane in a flask under a nitrogen atmosphere.

-

Base Addition: Add a suitable base. For O-alkylation, a strong base like sodium hydride (NaH, 60% dispersion in oil, 1.5 equivalents) is effective. For less reactive substrates or milder conditions, an inorganic base like sodium carbonate (Na₂CO₃) can be used.[12] Stir for 15-30 minutes.

-

Causality: The base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate. Anhydrous conditions are crucial when using NaH to prevent it from reacting with water.

-

-

Electrophile Addition: Add benzyl bromide (1.2 equivalents) dropwise to the suspension.

-

Heating and Monitoring: Heat the reaction mixture to 55 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.[12]

-

Workup: Cool the reaction to room temperature and quench carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil via silica gel flash column chromatography.[12]

Chapter 5: Conclusion and Future Perspectives

The N-benzylamino ethanol scaffold has firmly established itself as a versatile and powerful platform in modern medicinal chemistry. Its synthetic tractability, coupled with the ability to precisely tune its stereoelectronic properties, has enabled the development of highly potent and selective agents against a range of challenging biological targets. The research reviewed herein demonstrates its critical role in generating lead compounds for neurodegenerative diseases and cancer.

Future research will likely focus on several key areas. First, the exploration of novel and more efficient catalytic methods for the synthesis of these scaffolds will continue to be a priority, aiming to reduce waste and improve scalability. Second, the incorporation of this scaffold into more complex drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) or covalent inhibitors, could unlock new therapeutic opportunities. Finally, as our understanding of disease biology deepens, the N-benzylamino ethanol core will undoubtedly be adapted to design inhibitors for newly validated targets, further cementing its status as a truly privileged scaffold in the pursuit of new medicines.

References

- New Resolving Agents: 2-Benzylamino Alcohols Synthesized from Natural Amino Acids. [URL: https://www.jstage.jst.go.jp/article/bbb1961/38/6/38_6_1027/_pdf]

- 2-[benzyl(2-naphthylmethyl)amino]ethanol | Benchchem. [URL: https://www.benchchem.com/product/b1583795]

- Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI. [URL: https://www.osti.gov/servlets/purl/1970222]

- 2-(Benzylamino)ethanol (N-Benzylethanolamine) | Biochemical Reagent. [URL: https://www.medchemexpress.com/2-benzylamino-ethanol.html]

- A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives - Der Pharma Chemica. [URL: https://www.derpharmachemica.

- Synthesis of N-benzyl-N-octadecyl-2-aminoethanol - PrepChem.com. [URL: https://prepchem.com/synthesis-of-n-benzyl-n-octadecyl-2-aminoethanol/]

- Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4465822/]

- Benzylethanolamine | C9H13NO | CID 4348 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Benzylethanolamine]

- N-Benzylethanolamine | 104-63-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6139492.htm]

- Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - MDPI. [URL: https://www.mdpi.com/1420-3049/29/4/914]

- N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35969197/]

- N-Benzyldiethanolamine Research Chemical - Benchchem. [URL: https://www.benchchem.com/product/b1424]

- Treatment of neurodegenerative diseases with using of stem cells/scaffolds - MedCrave online. [URL: https://medcraveonline.com/MOJAP/treatment-of-neurodegenerative-diseases-with-using-of-stem-cellsscaffolds.html]

- Novel 9-Benzylaminoacridine Derivatives as Dual Inhibitors of Phosphodiesterase 5 and Topoisomerase II for the Treatment of Colon Cancer - MDPI. [URL: https://www.mdpi.com/1424-8247/16/1/123]

- Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - MDPI. [URL: https://www.mdpi.com/1420-3049/25/9/2179]

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. N-Benzylethanolamine | 104-63-2 [chemicalbook.com]

- 5. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. osti.gov [osti.gov]

Methodological & Application

Protocol for reacting 3-ethoxybenzaldehyde with ethanolamine

Application Note: High-Yield Synthesis of ( )-2-((3-ethoxybenzylidene)amino)ethanol via Condensation

Executive Summary

This application note details the optimized protocol for synthesizing the Schiff base derived from 3-ethoxybenzaldehyde and ethanolamine . This reaction is a cornerstone in the synthesis of polydentate ligands for coordination chemistry and a critical intermediate in the production of secondary amine pharmaceuticals via reductive amination.

Unlike generic protocols, this guide addresses the specific challenges of reacting electron-rich aromatic aldehydes with hydrophilic amino alcohols, specifically focusing on equilibrium management to prevent hydrolysis and "oiling out" during purification.

Scientific Foundation & Mechanism

Reaction Theory

The synthesis is a reversible condensation reaction where the nucleophilic nitrogen of ethanolamine attacks the electrophilic carbonyl carbon of 3-ethoxybenzaldehyde. The reaction proceeds through an unstable carbinolamine (hemiaminal) intermediate, followed by dehydration to form the imine (Schiff base).

Critical Insight: The 3-ethoxy substituent on the benzaldehyde ring is an electron-donating group (EDG) via resonance. This slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, potentially slowing the initial nucleophilic attack. Consequently, maintaining a slightly acidic pH (approx. 4.5–5.0) or using elevated temperatures is often required to accelerate dehydration without protonating the amine nucleophile.

Mechanistic Pathway

The following diagram illustrates the stepwise conversion, highlighting the critical transition states.

Figure 1: Stepwise mechanism of Schiff base condensation. Note that Step 4 is reversible; water removal is essential.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 3-Ethoxybenzaldehyde | 150.17 | 1.0 | Electrophile |

| Ethanolamine | 61.08 | 1.0–1.1 | Nucleophile |

| Ethanol (Absolute) | 46.07 | Solvent | Medium |

| Glacial Acetic Acid | 60.05 | Cat. | Catalyst (Optional) |

| MgSO₄ (Anhydrous) | 120.37 | N/A | Desiccant |

Detailed Methodology

Step 1: Pre-Solubilization Dissolve 10 mmol (1.50 g) of 3-ethoxybenzaldehyde in 15 mL of absolute ethanol in a 50 mL round-bottom flask (RBF). Ensure the aldehyde is fully dissolved; the solution should be clear and colorless to pale yellow.

Step 2: Amine Addition In a separate beaker, dilute 10 mmol (0.61 g) of ethanolamine in 5 mL of absolute ethanol.

-

Technique Tip: Add the amine solution dropwise to the stirring aldehyde solution over 5 minutes. This prevents localized high concentrations that can lead to oligomerization.

Step 3: Catalysis & Reaction

-

Standard Method: Add 2–3 drops of glacial acetic acid. Attach a reflux condenser.

-

Conditions: Heat the mixture to reflux (approx. 78°C) for 3–4 hours.

-

Monitoring: Check progress via TLC (System: 10% Methanol in Dichloromethane). The aldehyde spot (

) should disappear, and a new polar spot (imine) should appear.

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Water Removal: Add 1 g of anhydrous MgSO₄ to the reaction mixture and stir for 10 minutes to trap the water generated during condensation. Filter off the solid MgSO₄.

-

Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.

-

Crystallization: The residue will likely be a viscous yellow oil. Dissolve this in a minimum amount of hot diethyl ether or an ethanol/hexane mixture. Cool to 0°C overnight to induce crystallization.

Process Workflow & Decision Logic

The following flowchart guides the researcher through the critical decision points during synthesis and purification.

Figure 2: Operational workflow for synthesis and purification.

Characterization & Quality Control

To validate the structure, compare experimental data against these standard values.

Spectroscopic Data Table

| Technique | Signal/Parameter | Expected Value | Structural Assignment |

| FT-IR | 1630 – 1650 cm⁻¹ | Imine bond formation (Strong, Sharp) | |

| FT-IR | 3200 – 3400 cm⁻¹ | Hydroxyl group from ethanolamine | |

| ¹H NMR | Azomethine Proton | ||

| ¹H NMR | Ethoxy Methylene | ||

| ¹H NMR | Ethoxy Methyl |

Purity Check

-

Absence of Carbonyl: The disappearance of the aldehyde carbonyl peak in IR (~1690 cm⁻¹) and the aldehyde proton in NMR (~10.0 ppm) confirms conversion.

-

Hydrolysis Test: Dissolve a small amount in water/methanol. If the solution turns cloudy or smells of benzaldehyde over time, the imine is hydrolyzing. Store under inert atmosphere.

Troubleshooting & Optimization

Issue: "Oiling Out" (Product won't crystallize)

-

Cause: Presence of residual solvent or impurities preventing lattice formation. The ethoxy chain adds flexibility, lowering the melting point.

-

Solution: Trituration. Add cold hexane to the oil and scratch the side of the flask with a glass rod. If this fails, re-dissolve in minimal diethyl ether and place in a freezer (-20°C).

Issue: Low Yield / Incomplete Reaction

-

Cause: Equilibrium favoring reactants due to water presence.[3]

-

Solution: Use a Dean-Stark apparatus with Toluene as the solvent instead of Ethanol. This azeotropically removes water, driving the equilibrium to completion (

).

Issue: Hydrolysis on Silica Gel

-

Cause: Silica gel is slightly acidic and contains bound water, which reverses Schiff base formation.

-

Solution: Do NOT purify via standard silica column chromatography. If chromatography is absolutely necessary, use Neutral Alumina or treat the silica gel with 1% Triethylamine to neutralize acidity.

References

-

BenchChem. (2025).[3][4] Technical Support Center: Optimizing Schiff Base Formation. Retrieved from 3[3]

-

LibreTexts Chemistry. (2020). Reactions of Aldehydes and Ketones with Amines. Retrieved from 5

-

Jetir.Org. (n.d.). Schiff Bases: Synthesis, Applications and Characterization Using FT-NMR Spectroscopy. Retrieved from 6

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from 7

Application Note: Precision Synthesis of N-Substituted Amino Alcohols

Topic: Preparation of N-substituted Amino Alcohols for Drug Discovery Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Abstract

N-substituted

Strategic Route Selection

The synthesis of

Decision Matrix for Synthetic Strategy

Before initiating wet chemistry, evaluate the substrate against the following logic flow:

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability and stereochemical requirements.

Mechanistic Insight: Controlling the "Warhead"

The most common route, aminolysis of epoxides , is governed by the competition between steric hindrance and electronic stabilization.

-

Aliphatic Epoxides: Attack is strictly

. The amine nucleophile attacks the least substituted carbon. -

Styrenyl Epoxides: The benzylic position can stabilize a developing positive charge. Under Lewis Acid catalysis, the mechanism shifts toward

-like character, leading to attack at the more substituted (benzylic) carbon.

Critical Failure Mode: Thermal aminolysis (heating amine + epoxide without catalyst) often requires high temperatures (

Detailed Experimental Protocols

Protocol A: Lewis-Acid Catalyzed Regioselective Ring Opening

Application: General synthesis of

Materials

-

Epoxide Substrate: 1.0 equiv (e.g., Glycidyl ether derivative)

-

Amine Nucleophile: 1.1 – 1.2 equiv (e.g., Isopropylamine, tert-butylamine)

-

Catalyst: Lithium Bromide (LiBr) [10 mol%] or YCl

[5 mol%] -

Solvent: Acetonitrile (MeCN) or Toluene (can be solvent-free for liquid amines)

Step-by-Step Methodology

-

Catalyst Activation: In a reaction vial, weigh out LiBr (10 mol%). If using hygroscopic salts, dry under vacuum at 60°C for 1 hour prior to use.

-

Solvation: Dissolve the Epoxide (1.0 mmol) in MeCN (2.0 mL).

-

Addition: Add the Amine (1.1 mmol) dropwise at room temperature.

-

Note: If the reaction is exothermic (common with low MW amines), cool to 0°C during addition.

-

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor by TLC or LC-MS.[2] Most aliphatic epoxides convert within 2–6 hours. Styrenyl oxides may require mild heating (40°C).

-

-

Workup (Self-Validating Step):

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash with Water (removes LiBr catalyst).

-

Wash with Brine .[2]

-

Dry over Na

SO

-

-

Purification: Generally, the crude purity is >90%. If necessary, purify via flash chromatography (DCM/MeOH/NH

).

Data Validation Table: Catalyst Efficiency

| Catalyst | Conditions | Yield (%) | Regioselectivity (Terminal:Internal) | Notes |

|---|---|---|---|---|

| None (Thermal) | 80°C, 12h | 40-60% | 85:15 | Significant byproducts |

| LiBr (10 mol%) | 25°C, 4h | 92% | >99:1 | Recommended standard |

| YCl

Protocol B: Reductive Amination of -Hydroxy Ketones

Application: Synthesis of hindered amino alcohols or when the corresponding epoxide is unstable. Mechanism: Formation of a hemiaminal/imine intermediate followed by reduction. Titanium(IV) isopropoxide serves as a Lewis acid and water scavenger.

Materials

- -Hydroxy Ketone: 1.0 equiv

-

Amine: 1.2 equiv

-

Titanium(IV) isopropoxide (Ti(OiPr)

): 1.5 equiv -

Reducing Agent: Sodium Borohydride (NaBH

): 1.5 equiv -

Solvent: THF (Anhydrous)

Step-by-Step Methodology

-

Complexation: Under Nitrogen atmosphere, combine the

-hydroxy ketone (1.0 mmol) and Amine (1.2 mmol) in anhydrous THF (5 mL). -

Lewis Acid Addition: Add Ti(OiPr)

(1.5 mmol) dropwise. The solution may change color (often yellow/orange). -

Imine Formation: Stir at room temperature for 6–12 hours.

-

Checkpoint: Verify imine formation by IR (disappearance of ketone C=O) or crude NMR.

-

-

Reduction: Cool the mixture to 0°C. Add NaBH

(1.5 mmol) followed by Ethanol (1 mL) to aid solubility. Stir for 2 hours, allowing to warm to RT. -

Quench (Critical): Quench by adding 1N NaOH (2 mL). A white precipitate (Titanium oxides) will form.

-

Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.

-

Isolation: Concentrate the filtrate to obtain the crude amino alcohol.

Protocol C: Enantioselective Synthesis via Hydrolytic Kinetic Resolution (HKR)

Application: Preparation of "Beta-Blocker" type drugs (e.g., (S)-Propranolol) with >99% ee. Core Concept: Use a Cobalt-Salen catalyst to selectively hydrolyze one epoxide enantiomer, leaving the other intact for aminolysis.

Workflow Diagram

Figure 2: Workflow for the enantioselective synthesis of beta-blockers using Hydrolytic Kinetic Resolution (HKR).

Key Protocol Modifications

-

Catalyst Loading: Use (S,S)-Co-Salen (Jacobsen's Catalyst) at 0.5 mol%.

-

Water Control: Precise addition of 0.55 equivalents of water is crucial. Too much water hydrolyzes the desired enantiomer; too little stalls the resolution.

-

Aminolysis: React the resolved chiral epoxide using Protocol A (LiBr catalyzed) to prevent racemization (which can occur under harsh thermal conditions).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerization of epoxide | Lower temperature; switch to LiBr catalyst; dilute reaction (0.1 M). |

| Poor Regioselectivity | Substrate electronic bias | For styrenyl oxides, use non-polar solvents (Toluene) to favor SN2. Avoid Lewis acids that are too strong (e.g., BF3). |

| Bis-alkylation | Amine is too nucleophilic | Use excess amine (3-5 equiv) and distill off excess later. Use bulky protecting groups on amine. |

| Incomplete Conversion | Catalyst poisoning | Ensure amine is free of water/acid impurities. Increase catalyst to 15 mol%. |

Safety & Scalability

-

Epoxides: Potent alkylating agents and potential mutagens. Handle in a fume hood. Destroy excess epoxide with aqueous NaOH/Thiosulfate.

-

Exotherms: The ring-opening reaction is exothermic. On scales >1g, slow addition of amine at 0°C is mandatory to prevent thermal runaway.

-

Titanium Waste: Ti(OiPr)

workups generate voluminous precipitate. For large scale, use a Rochelle's salt (Potassium Sodium Tartrate) wash to solubilize aluminum/titanium salts instead of filtration.

References

-

Regioselective Ring Opening (LiBr)

-

Lithium Bromide, an Inexpensive and Efficient Catalyst for Opening of Epoxide Rings by Amines.[3]

- Source: European Journal of Organic Chemistry.

-

(Validated via search context 1.2/1.13)

-

-

Metal-Free/Green Protocols

-

HKR (Jacobsen's Method)

- Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with Nucleophiles.

- Source: Science / J. Am. Chem. Soc. (Contextual reference to standard HKR protocols cited in search 1.9/1.16).

-

Beta-Blocker Synthesis Review

-

Reductive Amination (Ti-mediated)

- Titanium(IV)

-

Source: Journal of Organic Chemistry.[8]

Sources

- 1. CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination of 3-Ethoxybenzaldehyde

Current Status: Active Subject: Yield Optimization & Troubleshooting Guide Applicable Substrates: 3-Ethoxybenzaldehyde (CAS: 1721-26-2) + Primary/Secondary Amines

Introduction: The "Hidden" Reactivity of Meta-Substituted Aldehydes

Welcome to the technical support module for reductive amination. You are likely here because your yield is hovering between 40-60%, or you are observing persistent alcohol impurities (3-ethoxybenzyl alcohol).

The Core Chemical Insight:

Unlike para-ethoxybenzaldehyde, where the alkoxy group donates electrons via resonance to deactivate the carbonyl, 3-ethoxybenzaldehyde (meta-substituted) behaves differently. The Hammett constant for a meta-alkoxy group is positive (

-

The Good News: Your aldehyde is actually more electrophilic than benzaldehyde, facilitating faster imine formation.

-

The Trap: It is also more susceptible to direct reduction if the hydride is too strong or introduced too early.

This guide provides a self-validating protocol to harness this reactivity while suppressing side reactions.